3-Methoxy-4'-(4-methylpiperazinomethyl) benzophenone
Overview
Description
3-Methoxy-4’-(4-methylpiperazinomethyl) benzophenone is a chemical compound with the molecular formula C20H24N2O2 . It is used in various chemical reactions and has several physical and chemical properties .
Molecular Structure Analysis
The molecular structure of 3-Methoxy-4’-(4-methylpiperazinomethyl) benzophenone consists of 20 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . For a detailed structural analysis, it is recommended to refer to the specific literature or use molecular modeling software.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Methoxy-4’-(4-methylpiperazinomethyl) benzophenone include its molecular structure and formula, as mentioned above . For detailed physical and chemical properties, it is recommended to refer to the specific literature or contact the supplier directly.Scientific Research Applications
Environmental Impact and Treatment
- Water Treatment : Research has explored the oxidation of benzophenone-3 (a compound related to 3-Methoxy-4'-(4-methylpiperazinomethyl) benzophenone) by aqueous ferrate(VI), revealing potential for water treatment technologies. This study found that ferrate(VI) could effectively remove benzophenone derivatives from water, highlighting an approach to mitigate the environmental presence of such UV filters (Yang & Ying, 2013).
Toxicity and Environmental Health
- Toxicity Assessment : The toxic impact of benzophenone-3 on marine life has been studied, showing that certain UV filters can have significant toxic effects on marine organisms, which may relate to the broader ecological impacts of benzophenone derivatives (Thorel et al., 2020).
- Reproductive Toxicity : A systematic review highlighted the reproductive toxicity of benzophenone-3 in humans and animals, indicating potential health risks associated with exposure to this compound and possibly related chemicals (Ghazipura et al., 2017).
Chemical Analysis and Detection
- Detection in Biological Samples : Advances in analytical methods allow for the determination of benzophenone-3 and its metabolites in human serum, showcasing techniques for monitoring human exposure to benzophenone derivatives (Tarazona, Chisvert, & Salvador, 2013).
Endocrine Disruption
- Estrogenic and Anti-Androgenic Activities : Studies have examined the metabolism of benzophenone-3, revealing its estrogenic and anti-androgenic activities. These findings suggest that benzophenone derivatives could have endocrine-disrupting effects, which is crucial for understanding the potential health impacts of exposure (Watanabe et al., 2015).
properties
IUPAC Name |
(3-methoxyphenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-21-10-12-22(13-11-21)15-16-6-8-17(9-7-16)20(23)18-4-3-5-19(14-18)24-2/h3-9,14H,10-13,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWKVQWQCFCJKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642958 | |
Record name | (3-Methoxyphenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-4'-(4-methylpiperazinomethyl) benzophenone | |
CAS RN |
898783-47-6 | |
Record name | Methanone, (3-methoxyphenyl)[4-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898783-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Methoxyphenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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